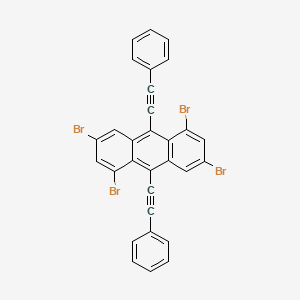

1,3,5,7-Tetrabromo-9,10-bis(phenylethynyl)anthracene

Description

1,3,5,7-Tetrabromo-9,10-bis(phenylethynyl)anthracene (TBBPEA) is a brominated derivative of the well-studied 9,10-bis(phenylethynyl)anthracene (BPEA). The parent BPEA is a planar conjugated molecule with strong fluorescence, high charge carrier mobility, and applications in organic electronics, sensors, and singlet fission . TBBPEA introduces bromine atoms at the 1,3,5,7 positions of the anthracene core, which significantly alters its electronic and photophysical properties. Additionally, the electron-withdrawing nature of bromine lowers the HOMO-LUMO gap, impacting charge transport and optical behavior .

Properties

CAS No. |

84870-40-6 |

|---|---|

Molecular Formula |

C30H14Br4 |

Molecular Weight |

694.0 g/mol |

IUPAC Name |

1,3,5,7-tetrabromo-9,10-bis(2-phenylethynyl)anthracene |

InChI |

InChI=1S/C30H14Br4/c31-21-15-25-23(13-11-19-7-3-1-4-8-19)29-26(16-22(32)17-27(29)33)24(30(25)28(34)18-21)14-12-20-9-5-2-6-10-20/h1-10,15-18H |

InChI Key |

BOUUHLOOTPPEIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=C3C=C(C=C(C3=C(C4=C2C(=CC(=C4)Br)Br)C#CC5=CC=CC=C5)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5,7-Tetrabromo-9,10-bis(phenylethynyl)anthracene can be synthesized through a multi-step process involving the bromination of anthracene followed by the Sonogashira coupling reaction. The general steps are as follows:

Bromination: Anthracene is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 1,3,5,7-tetrabromoanthracene.

Sonogashira Coupling: The tetrabromoanthracene is then subjected to a Sonogashira coupling reaction with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst to form 1,3,5,7-tetrabromo-9,10-bis(phenylethynyl)anthracene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,5,7-Tetrabromo-9,10-bis(phenylethynyl)anthracene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the anthracene core and the phenylethynyl groups.

Coupling Reactions: The phenylethynyl groups can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to 100°C.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

Coupling Reactions: Palladium or copper catalysts are used in the presence of bases like triethylamine or potassium carbonate.

Major Products Formed

Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.

Oxidation and Reduction: Products include oxidized or reduced forms of the anthracene core and phenylethynyl groups.

Coupling Reactions: Products include more complex polycyclic structures with extended conjugation.

Scientific Research Applications

1,3,5,7-Tetrabromo-9,10-bis(phenylethynyl)anthracene is a compound of significant interest in the fields of materials science and organic electronics. Its unique structural properties and photophysical characteristics make it suitable for various applications, particularly in optoelectronic devices, photonic systems, and as a potential candidate for enhancing the efficiency of photovoltaic technologies. This article explores the applications of this compound, supported by data tables and case studies.

Structural Characteristics

1,3,5,7-Tetrabromo-9,10-bis(phenylethynyl)anthracene has the molecular formula CHBr and a molecular weight of 694.05 g/mol. The presence of bromine atoms enhances its electronic properties and stability, making it an attractive candidate for various applications in organic electronics.

Organic Photovoltaics

One of the most promising applications of 1,3,5,7-tetrabromo-9,10-bis(phenylethynyl)anthracene is in organic photovoltaic devices. The compound can facilitate singlet fission , a process where one singlet exciton can generate two triplet excitons. This property is essential for increasing the efficiency of solar cells by utilizing high-energy photons that would otherwise be lost as heat. Studies have indicated that the compound's structural characteristics enable effective charge separation and collection when integrated into photovoltaic systems .

Photonic Devices

The compound exhibits unique luminescent properties , making it suitable for use in photonic devices such as light-emitting diodes (LEDs). Its ability to form excimers (excited dimers) under certain conditions allows for enhanced light emission properties. This is particularly useful in applications requiring specific wavelengths of light .

Chemical Sensors

Due to its sensitivity to environmental changes, 1,3,5,7-tetrabromo-9,10-bis(phenylethynyl)anthracene can be utilized in chemical sensors. The compound's luminescent properties can change in response to different chemical environments or concentrations, allowing for the detection of specific analytes .

Research on Excited State Dynamics

Research has shown that this compound undergoes complex dynamics in excited states depending on solvent viscosity and concentration. Studies utilizing transient absorption spectroscopy have revealed insights into triplet state formation and charge recombination processes in different solvents . These findings are crucial for understanding how to optimize the use of this compound in practical applications.

Case Study 1: Singlet Fission Efficiency

A study investigated the singlet fission process in various derivatives of 9,10-bis(phenylethynyl)anthracene and found that introducing bromine atoms significantly improved the efficiency of singlet fission processes due to enhanced electronic interactions within the excited states .

Case Study 2: Photonic Emission Characteristics

Research on cyclophane structures containing 9,10-bis(phenylethynyl)anthracene groups demonstrated thermoresponsive luminescence properties that could be harnessed for temperature-sensitive photonic applications. The study highlighted how structural modifications could lead to significant changes in emission spectra under varying conditions .

Mechanism of Action

The mechanism of action of 1,3,5,7-tetrabromo-9,10-bis(phenylethynyl)anthracene involves its interaction with light and its ability to emit fluorescence. The compound absorbs light energy, which excites its electrons to higher energy states. Upon returning to the ground state, the compound emits light, producing fluorescence. This property is exploited in various applications, including imaging and optoelectronics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Electronic Properties

*PE = phenylethynyl

- Electronic Effects : Bromine in TBBPEA withdraws electrons, reducing the HOMO-LUMO gap compared to BPEA (~2.40 eV singlet energy) . This contrasts with 2,6-diphenyl-BPEA, where electron-donating phenyl groups improve charge mobility without compromising emission .

- Steric vs. Electronic Tuning : t-Bu-BPEA demonstrates that bulky substituents can promote excimer formation by enabling controlled intermolecular stacking, whereas bromine in TBBPEA likely disrupts packing due to increased steric bulk and electronic repulsion .

Photophysical Behavior

- Fluorescence vs. Phosphorescence : BPEA exhibits strong green fluorescence (λem ~515 nm) with near-unity quantum yields in solution . TBBPEA’s bromine atoms may quench fluorescence via heavy atom effects but enhance phosphorescence, a property absent in unsubstituted BPEA .

- Singlet Fission (SF) : BPEA thin films show efficient SF (triplet yield >100%), critical for photovoltaic applications . Bromination in TBBPEA could suppress SF by accelerating triplet recombination or altering exciton coupling .

- Excimer Formation : Unlike t-Bu-BPEA, where tert-butyl groups enable excimer emission via controlled stacking, TBBPEA’s bromine atoms may inhibit excimers due to steric and electronic mismatch .

Charge Transport and Device Performance

Biological Activity

1,3,5,7-Tetrabromo-9,10-bis(phenylethynyl)anthracene (CAS No. 84870-40-6) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention in the fields of organic electronics and photonics due to its unique structural properties and potential biological applications. This compound features a tetrabrominated anthracene core with phenylethynyl substituents, which enhances its photophysical properties and may influence its biological activity.

- Molecular Formula : CHBr

- Molecular Weight : 694.05 g/mol

- LogP : 9.84260 (indicating high lipophilicity)

These properties suggest that the compound may interact significantly with biological membranes and proteins.

Research indicates that 1,3,5,7-tetrabromo-9,10-bis(phenylethynyl)anthracene exhibits several mechanisms of action:

- Fluorescence Properties : The compound acts as a chemiluminescent fluorophore, which can be utilized in various biological assays for imaging and detection purposes . Its high quantum efficiency makes it suitable for applications in biosensors and as a fluorescent probe in cellular imaging.

- Singlet Fission : This compound has been studied for its potential in enhancing photovoltaic efficiency through singlet fission (SF), a process where one singlet exciton generates two triplet excitons. This property is particularly relevant for applications in solar energy conversion .

- Triplet Formation Dynamics : Studies utilizing transient absorption spectroscopy have shown that the compound can form triplet excited states under certain conditions. This triplet formation is crucial for understanding its potential roles in energy transfer processes within biological systems .

Study 1: Photophysical Properties and Biological Implications

A study investigated the solvent-dependent dynamics of 9,10-bis(phenylethynyl)anthracene derivatives, including the tetrabrominated variant. The findings revealed that in polar solvents, the compound exhibited enhanced triplet state formation due to charge recombination processes rather than singlet fission alone. This indicates potential applications in photodynamic therapy where triplet states can facilitate reactive oxygen species generation .

Study 2: Chemiluminescence Applications

In another research effort, 1,3,5,7-tetrabromo-9,10-bis(phenylethynyl)anthracene was evaluated as a dopant in organic light-emitting diodes (OLEDs). The study highlighted its effectiveness in generating light through chemiluminescent reactions, suggesting its utility in developing advanced imaging techniques and diagnostic tools in medical applications .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHBr |

| Molecular Weight | 694.05 g/mol |

| LogP | 9.84260 |

| Fluorescence Efficiency | High |

| Primary Applications | Photovoltaics, Imaging |

Q & A

Q. What are the standard synthetic routes and characterization methods for 9,10-bis(phenylethynyl)anthracene (BPEA) derivatives?

High-purity BPEA derivatives are synthesized via cross-coupling reactions (e.g., Sonogashira coupling) using anthracene precursors and aryl halides. Structural confirmation requires NMR (¹H/¹³C) and HPLC (>98% purity) . For functionalized derivatives like 2,6-diphenyl-BPEA, extended π-conjugation improves field-effect mobility (1.37 cm² V⁻¹ s⁻¹) while maintaining fluorescence efficiency (32%) .

Q. How does molecular substitution (e.g., bromination or phenyl addition) influence optoelectronic properties?

Bromination at the 1,3,5,7-positions enhances electron-withdrawing effects, potentially tuning charge transport. Substitution at the 2,6-positions (e.g., 2,6-diphenyl-BPEA) increases π-orbital overlap, improving mobility without compromising solid-state emission . Phase-dependent properties in α/β polymorphs further affect photoresponse (e.g., β-phase single crystals show on/off current ratios ~6×10³) .

Q. What spectroscopic techniques are critical for evaluating photophysical stability and emission dynamics?

Single-molecule spectroscopy reveals photostability under irradiation, identifying degradation pathways like oxidation or aggregation . Femtosecond coherent anti-Stokes Raman scattering (fs-CARS) quantifies vibrational dephasing times (~1–10 ps) in thin films, critical for assessing thermal dissipation in optoelectronic devices .

Advanced Research Questions

Q. What mechanisms drive symmetry-breaking charge separation (SB-CS) in BPEA dimers?

In ortho-, meta-, and para-linked BPEA dimers, SB-CS efficiency depends on linker geometry. Para-linked dimers exhibit faster charge separation (k_CS ~10¹¹ s⁻¹) due to optimal electronic coupling, while meta-linkers reduce recombination rates, enhancing charge lifetime . Polar solvents stabilize charge-separated states, but nonpolar solvents favor exciton delocalization .

Q. How do triplet formation pathways differ between BPEA monomers and oligomers?

Transient absorption spectroscopy shows triplets in dimers/trimers arise from charge recombination (via symmetry-breaking charge separation), not singlet fission. In polar solvents, charge separation precedes triplet formation, while aggregation in concentrated solutions enables direct triplet generation .

Q. What role do crystal phases (α/β) play in modulating optoelectronic performance?

β-phase BPEA single crystals exhibit superior photoresponse due to tighter π-π stacking and reduced trap states, achieving high on/off ratios (~6×10³). α-phase crystals prioritize field-effect mobility (1.37 cm² V⁻¹ s⁻¹) via anisotropic charge transport along specific crystallographic axes .

Q. Why does BPEA exhibit low triplet-triplet annihilation upconversion efficiency compared to 9,10-diphenylanthracene (DPA)?

BPEA’s rigid phenylethynyl side groups increase steric hindrance, limiting annihilator diffusion and triplet encounters. DPA’s flexibility allows higher upconversion efficiency (15.2% vs. BPEA’s 1.6%) despite similar triplet yields .

Methodological Considerations

- Synthetic Optimization : Use palladium catalysts for selective bromination and cross-coupling reactions. Monitor reaction progress via TLC and purify via column chromatography .

- Phase Control : Solvent vapor annealing (e.g., chloroform/hexane) selectively induces α/β-phase crystallization for targeted device applications .

- Spectroscopic Analysis : Employ transient absorption spectroscopy with <100-fs resolution to resolve charge separation dynamics , and fs-CARS for vibrational mode mapping .

Data Contradictions and Resolutions

- Triplet Formation Pathways : While attributes triplets to charge recombination, earlier studies hypothesized singlet fission. Resolution lies in solvent polarity: polar solvents stabilize charge-separated intermediates, whereas nonpolar solvents may allow direct fission .

- Upconversion Efficiency : BPEA’s low efficiency in TTA-UC systems () contrasts with its strong electroluminescence (). This highlights context-dependent trade-offs between charge transport and triplet annihilation kinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.